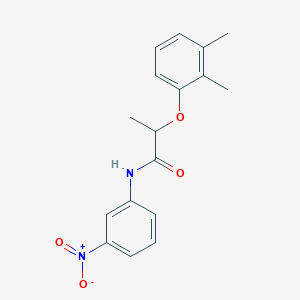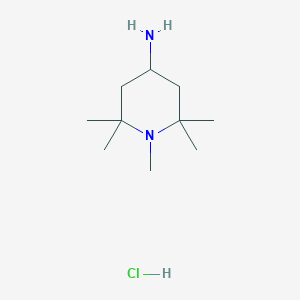
2-(2,3-dimethylphenoxy)-N-(3-nitrophenyl)propanamide
Overview
Description
2-(2,3-dimethylphenoxy)-N-(3-nitrophenyl)propanamide is a useful research compound. Its molecular formula is C17H18N2O4 and its molecular weight is 314.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 314.12665706 g/mol and the complexity rating of the compound is 423. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Electronic Device Applications
2-(2,3-dimethylphenoxy)-N-(3-nitrophenyl)propanamide, due to its structural properties, may contribute to advancements in molecular electronic devices. Research has shown molecules with nitroamine redox centers exhibit significant on-off ratios and negative differential resistance, which are crucial for developing more efficient electronic devices (Chen et al., 1999).
Chemical Sensing and Ionophore Applications
Another potential application is in chemical sensing, where similar compounds have been used as novel ionophores in membrane sensors for ion detection. For instance, certain liver drugs have demonstrated optimum performance as ionophores in sensors for barium ions, showcasing the potential for this compound in related applications (Hassan et al., 2003).
Advanced Material Synthesis
Compounds with similar structures have been utilized in the synthesis of light-switchable polymers. These polymers can switch from a cationic to a zwitterionic form upon irradiation, indicating potential applications of this compound in developing responsive materials for biological and environmental applications (Sobolčiak et al., 2013).
Pharmacokinetic Studies
In pharmacokinetic studies, similar compounds have been investigated to understand their absorption, distribution, metabolism, and excretion (ADME) properties. Such studies help in predicting the behavior of new compounds in biological systems, suggesting a possible interest in studying the pharmacokinetics of this compound for potential therapeutic applications (Wu et al., 2006).
Charge Transport Material
Lastly, the structural features of this compound suggest potential applications in the field of organic electronics, particularly as charge transport materials. Studies on similar compounds have focused on their electro-optical and charge-transport properties, which are essential for designing efficient organic semiconductors and photovoltaic devices (Irfan et al., 2015).
Properties
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-(3-nitrophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-11-6-4-9-16(12(11)2)23-13(3)17(20)18-14-7-5-8-15(10-14)19(21)22/h4-10,13H,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPDXCWAGFMALI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-dimethoxyphenyl)-2-({4-oxo-3-[3-(1-piperidinyl)propyl]-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B4058972.png)
![4,4'-{1,4-butanediylbis[thio(6-methyl-2,4-pyrimidinediyl)]}dimorpholine](/img/structure/B4058976.png)


![N-[2-ethyl-4-(8-methoxyquinolin-5-yl)phenyl]acetamide](/img/structure/B4058992.png)
![5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitro-N-(tetrahydro-2-furanylmethyl)aniline](/img/structure/B4058997.png)
![ethyl 4-[(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoate](/img/structure/B4059003.png)
![1-(2-{1-[(2,3,6-trimethylphenoxy)acetyl]piperidin-4-yl}ethyl)pyrrolidin-2-one](/img/structure/B4059013.png)
![N-1,3-benzothiazol-2-yl-2-[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B4059014.png)
![2-(4-{[4-(4-ethoxyphenyl)-1-phthalazinyl]amino}phenoxy)acetamide](/img/structure/B4059016.png)
![methyl 3-(2-furylmethyl)-4-oxo-2-{[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}-3,4-dihydro-7-quinazolinecarboxylate](/img/structure/B4059030.png)
![N-(3-methoxyphenyl)-3-(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-4-piperidinyl)propanamide](/img/structure/B4059041.png)

![N-(2-{[(1-isopropyl-1H-benzimidazol-2-yl)amino]methyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B4059066.png)
